(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid

Synthetic Methodology Trifluoromethylation Boronic Acid Synthesis

Fluorinated alkenyl boronic acid for stereospecific Suzuki-Miyaura cross-coupling. Enables direct installation of the trifluoropropenyl motif onto aryl/heteroaryl scaffolds. • Direct partner for modular α-(trifluoromethyl)styrene library synthesis • Delivers ~88% isolated yield with iodobenzene (Jiang protocol) • Enables two-step route to gem-difluoroalkene libraries • Supports agrochemical SAR of pyrethroid analogs Single well-characterized reagent lot for reproducible parallel synthesis. In stock for immediate global shipping.

Molecular Formula C3H4BF3O2
Molecular Weight 139.87 g/mol
Cat. No. B12963953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid
Molecular FormulaC3H4BF3O2
Molecular Weight139.87 g/mol
Structural Identifiers
SMILESB(C=CC(F)(F)F)(O)O
InChIInChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H/b2-1+
InChIKeySPGWQFBFNOTKDE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3,3-Trifluoroprop-1-en-1-yl)boronic Acid Overview


(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid (CAS 2070921-72-9, MF C₃H₄BF₃O₂, MW 139.87) is a fluorinated alkenyl boronic acid bearing a trifluoromethyl group at the terminal position of the vinyl boronic acid moiety . This compound belongs to the class of fluorinated organoboron building blocks widely employed in Suzuki-Miyaura cross-coupling reactions for the introduction of trifluoropropenyl motifs into pharmaceutical and agrochemical candidates [1]. Its unique combination of the CF₃ substituent and the alkenyl boronic acid functionality distinguishes it from non-fluorinated vinyl boronic acids and saturated trifluoropropyl analogs.

Suzuki-Miyaura cross-coupling stereospecific introduction of α-(trifluoromethyl)styrene motif
Pre-formed, storable reagent enables parallel library synthesis without in situ generation
Fluorinated alkenyl boronic acid for medicinal chemistry, agrochemical and polymer building blocks

(3,3,3-Trifluoroprop-1-en-1-yl)boronic Acid Key Differentiators


Although several trifluoropropenyl and trifluoropropyl boronic acid derivatives share the C₃F₃ fragment, their reactivity, stability, and coupling outcomes diverge substantially. The (3,3,3-trifluoroprop-1-en-1-yl) isomer places the boronic acid directly on the alkenyl carbon, which preserves the sp² character and enables stereospecific Suzuki coupling to generate α-(trifluoromethyl)styrenes [1]. The regioisomeric (3,3,3-trifluoroprop-1-en-2-yl) boronic acid (CAS 357274-85-2), in contrast, positions the B(OH)₂ at the internal alkenyl carbon, leading to different steric and electronic profiles and potentially divergent coupling efficiencies . Saturated analogs such as (3,3,3-trifluoropropyl)boronic acid (CAS 674-55-5) lack the alkenyl π-system entirely, precluding vinylation applications and altering protodeboronation kinetics [2]. Non-fluorinated vinyl boronic acid delivers fundamentally different electronic properties (absence of the electron-withdrawing CF₃ group), affecting both cross-coupling rates and the metabolic stability of downstream products [3].

Regioisomer (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid positions B(OH)₂ internally; steric and electronic profiles may alter coupling efficiency.
Saturated analog (3,3,3-Trifluoropropyl)boronic acid lacks the alkenyl π-system; cannot support vinylation and protodeboronation kinetics differ.
Non-fluorinated Vinyl boronic acid (no CF₃) has different electronic properties; cross-coupling rates and downstream metabolic profiles may shift.

(3,3,3-Trifluoroprop-1-en-1-yl)boronic Acid Comparative Evidence


One-Pot vs. Multi-Step Synthesis Efficiency

(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid, synthesized as α-(trifluoromethyl)ethenyl boronic acid by Jiang et al., is prepared in a one-pot procedure from 2-bromo-3,3,3-trifluoropropene, trialkyl borate, and magnesium, yielding the boronic acid as a direct product [1]. In contrast, alternative routes to functionalized alkenyl boronic acids often require multi-step sequences involving lithiation/borylation, hydroboration of alkynes, or transmetallation of alkenyl stannanes, each incurring additional purification steps and yield penalties [2]. This one-pot, single-operation access streamlines supply chain logistics for procurement.

Synthesis steps
Cross-study comparable
1 step (one-pot) vs. 2–4 steps typical for functionalized alkenyl boronic acids
Reported one-pot access may reduce procurement lead time and cumulative yield losses.
Mg/B(OR)₃ method; comparator pathways include lithiation/borylation and hydroboration.
Synthetic Methodology Trifluoromethylation Boronic Acid Synthesis

Suzuki-Miyaura Coupling for α-CF₃-Styrenes

The Suzuki coupling of α-(trifluoromethyl)ethenyl boronic acid (the deprotonated form of (3,3,3-trifluoroprop-1-en-1-yl)boronic acid) with aryl halides under Pd(PPh₃)₂Cl₂ catalysis affords α-(trifluoromethyl)styrenes in high yields [1]. In the Jiang et al. study, coupling with iodobenzene proceeded to give the corresponding α-(trifluoromethyl)styrene in 88% isolated yield under standard conditions (PdCl₂(PPh₃)₂, K₂CO₃, DME/H₂O, 80 °C). By comparison, the same group reported that the alternative approach employing 2-bromo-3,3,3-trifluoropropene (BTP) directly with arylboronic acids in a one-pot cascade (dehydrobromination then coupling) gave yields ranging from 71–92% depending on the arylboronic acid, demonstrating that the pre-formed alkenyl boronic acid reagent can match or exceed in situ generation methods while offering greater synthetic flexibility.

Suzuki coupling yield
Cross-study comparable
88%
Supports modular library synthesis without sacrificing coupling performance.
PdCl₂(PPh₃)₂, K₂CO₃, DME/H₂O, 80 °C; substrate iodobenzene.
Cross-Coupling Suzuki-Miyaura α-(Trifluoromethyl)styrene

Protodeboronation Stability: Vinyl vs. Heteroaromatic Boronic Acids

Vinyl boronic acids as a class exhibit substantially greater resistance to protodeboronation compared to many heteroaromatic boronic acids. Cox et al. (2016) determined that vinyl boronic acids undergo very slow protodeboronation with a half-life (t₀.₅) exceeding 1 week at pH 12 and 70 °C [1]. In contrast, 2-pyridyl boronic acid displays t₀.₅ ≈ 25–50 seconds at pH 7, 70 °C, and 5-thiazolyl boronic acid shows similarly rapid decomposition rates. This class-level stability has direct implications for (3,3,3-trifluoroprop-1-en-1-yl)boronic acid as a vinyl boronic acid derivative: procurement and storage under ambient or mildly basic conditions is expected to be far more robust than electron-deficient heteroaromatic boronic acids.

Protodeboronation t₀.₅
Class-level inference
>1 week (vinyl class) vs. ~25–50 s for 2-pyridyl boronic acid
Implies robust storage and basic coupling tolerance; direct measurement not yet reported.
Class-level data from Cox et al. 2016; pH 12, 70 °C for vinyl boronic acids.
Stability Protodeboronation Boronic Acid Storage

CF₃ Electronic Effect on Alkene Reactivity

The electron-withdrawing trifluoromethyl substituent on (3,3,3-trifluoroprop-1-en-1-yl)boronic acid substantially polarizes the adjacent alkene. Computational studies on vinyl boronic acid and its derivatives show that electron-withdrawing substituents decrease dienophile reactivity in Diels-Alder reactions in the order: vinylborane > dihalovinylboranes > dialkylvinylboranes ≈ vinyl boronic acid > vinylboronates > vinyl MIDA boronate ≈ vinyltrifluoroborate [1]. While CF₃ substitution is not explicitly ranked in this computational series, the known Hammett σₚ value for CF₃ (0.54) is substantially more electron-withdrawing than H (0.00) or alkyl groups (–0.10 to –0.20), predicting that (3,3,3-trifluoroprop-1-en-1-yl)boronic acid will exhibit attenuated pericyclic and nucleophilic addition reactivity at the alkene compared to non-fluorinated vinyl boronic acid, while showing enhanced electrophilic character at the β-position. This differential electronic profile is an essential consideration for chemists selecting between fluorinated and non-fluorinated alkenyl boronic acid building blocks for specific transformations.

CF₃ electronic effect
Class-level inference
Hammett σₚ = 0.54 predicts polarity reversal at alkene vs. vinyl boronic acid (σₚ = 0.00)
Electronic modulation may enable orthogonal reactivity pathways; requires validation for specific transformations.
DFT-based reactivity order for Diels-Alder; Hammett constants from standard compilations.
Electronic Effects Trifluoromethyl Diels-Alder Reactivity

Fluorinated Alkenyl Boronic Esters: Polymer Patent Precedent

Patent EP 2272851 (Unimatec Co., Ltd.) describes fluorinated boronic acid ester compounds, including alkenyl boronic esters bearing CF₃ substituents, as starting materials for the production of conjugated polymer materials used in organic electronics applications [1]. The patent specifically claims compounds of the general formula covering alkenyl boronic esters with fluorinated alkyl/alkenyl substituents, and demonstrates their utility in the synthesis of polymers with tailored electronic properties. The inclusion of (3,3,3-trifluoroprop-1-en-1-yl)boronic acid derivatives within this patent scope establishes industrial precedent for procurement of these building blocks in materials science contexts.

Patent precedent
Supporting evidence
EP 2272851 claims fluorinated alkenyl boronic esters for conjugated polymer synthesis
Signals validated industrial demand for materials-science procurement contexts.
Unimatec Co., Ltd. filing; scope covers CF₃-substituted alkenyl boronic esters.
Materials Chemistry Conjugated Polymers Fluorinated Boronic Esters

(3,3,3-Trifluoroprop-1-en-1-yl)boronic Acid Applications


α-(Trifluoromethyl)styrene Pharmacophore Libraries

(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid serves as the direct coupling partner for the modular construction of α-(trifluoromethyl)styrene libraries via Suzuki-Miyaura coupling with diverse aryl and heteroaryl halides [4]. The resultant α-CF₃-styrenes are privileged intermediates in medicinal chemistry, used as precursors to gem-difluoroalkenes, isochromanes, and isothiochromanes. The Jiang et al. protocol with PdCl₂(PPh₃)₂ delivers isolated yields of ~88% with iodobenzene, and the methodology is compatible with a range of substituted aryl halides. Procurement of the pre-formed boronic acid enables parallel library synthesis with a single, well-characterized reagent lot, rather than relying on in situ generation from BTP for each coupling.

Building Block for Fluorinated Agrochemicals

The trifluoropropenyl motif introduced by (3,3,3-trifluoroprop-1-en-1-yl)boronic acid is a recurring substructure in pyrethroid-class insecticides such as cyhalothrin and bifenthrin, where the 2-chloro-3,3,3-trifluoroprop-1-en-1-yl group is appended to cyclopropanecarboxylate cores [4]. The boronic acid reagent provides a direct, atom-economical route to install the trifluoropropenyl fragment via palladium-catalyzed coupling onto aryl or heteroaryl scaffolds. For agrochemical discovery programs, procurement of this building block accelerates SAR exploration of fluorinated analogs without the need for custom synthesis of each trifluoropropenyl intermediate.

Conjugated Polymers for Organic Electronics

As disclosed in EP 2272851, fluorinated alkenyl boronic acid esters are patented starting materials for conjugated polymer materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [4]. The electron-withdrawing CF₃ group modulates the HOMO/LUMO energy levels of the resulting polymers, enabling fine-tuning of optoelectronic properties. (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid, either as the free acid or converted in situ to its pinacol ester, can participate in step-growth polycondensation via Suzuki polycondensation. Procurement of this monomer-grade building block supports materials science groups developing next-generation fluorinated conjugated polymers.

gem-Difluoroalkene Building Blocks

α-(Trifluoromethyl)styrenes, the direct Suzuki coupling products of (3,3,3-trifluoroprop-1-en-1-yl)boronic acid with aryl halides, are established precursors to gem-difluoroalkenes via Sₙ2'-type defluorinative alkylation, visible-light photoredox reactions, or Lewis base-catalyzed pathways [4]. The gem-difluoroalkene motif acts as a bioisostere for carbonyl groups and is increasingly deployed in drug design to improve metabolic stability. By procuring the alkenyl boronic acid, a medicinal chemistry team can establish a two-step route (Suzuki coupling → defluorinative alkylation) to diverse gem-difluoroalkene libraries from commercially available aryl halides and alkyl radical precursors.

Application
Selection Property
Validation Focus
α-CF₃-styrene pharmacophore libraries
Pre-formed, characterizable boronic acid reagent
Suzuki coupling yield and modularity with aryl/heteroaryl halides
Fluorinated agrochemical building block
Direct trifluoropropenyl group transfer
Atom-economical Pd-catalyzed coupling onto aryl/heteroaryl scaffolds
Conjugated polymers for organic electronics
CF₃-modulated HOMO/LUMO via monomer incorporation
Suzuki polycondensation reactivity and optoelectronic tuning
gem-Difluoroalkene building blocks
α-CF₃-styrene as carbonyl bioisostere precursor
Two-step route (coupling → defluorinative alkylation) scope
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